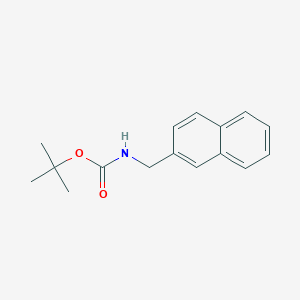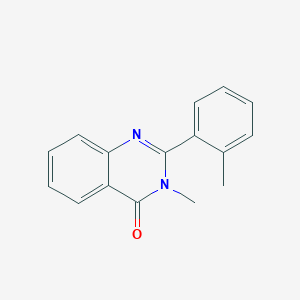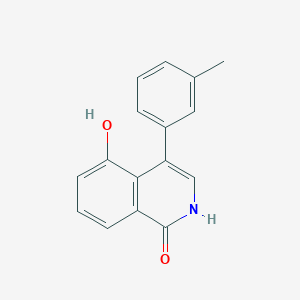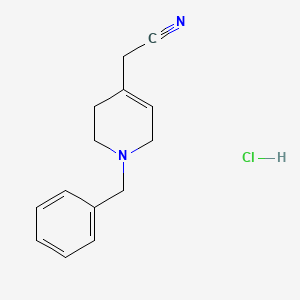
Carbamic acid, (2-naphthalenylmethyl)-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (naphthalen-2-ylmethyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable protecting group that can be removed under specific conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (naphthalen-2-ylmethyl)carbamate typically involves the reaction of naphthalen-2-ylmethylamine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are generally mild, and the product can be purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of tert-Butyl (naphthalen-2-ylmethyl)carbamate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: tert-Butyl (naphthalen-2-ylmethyl)carbamate can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.
Reduction: The compound can be reduced to form the corresponding amine and alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Naphthoquinones
Reduction: Naphthalen-2-ylmethylamine and tert-butyl alcohol
Substitution: Various substituted carbamates depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, tert-Butyl (naphthalen-2-ylmethyl)carbamate is used as a protecting group for amines. It can be installed and removed under relatively mild conditions, making it useful in multi-step synthesis processes.
Biology
The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its stability and ease of removal make it an ideal protecting group in the synthesis of complex molecules.
Medicine
In medicinal chemistry, tert-Butyl (naphthalen-2-ylmethyl)carbamate is used in the synthesis of drug candidates. It helps in protecting functional groups during the synthesis of active pharmaceutical ingredients (APIs).
Industry
In the chemical industry, the compound is used in the production of various fine chemicals and intermediates. Its role as a protecting group helps in the efficient synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of tert-Butyl (naphthalen-2-ylmethyl)carbamate involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine group from unwanted reactions. The compound can be deprotected under acidic conditions, where the tert-butyl group is cleaved off, releasing the free amine.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl carbamate
- Benzyl carbamate
- Ethyl carbamate
Comparison
tert-Butyl (naphthalen-2-ylmethyl)carbamate is unique due to the presence of the naphthalene ring, which provides additional stability and steric hindrance compared to simpler carbamates like tert-butyl carbamate and benzyl carbamate. The naphthalene ring also allows for additional functionalization, making it a versatile compound in organic synthesis.
Propiedades
Número CAS |
371247-56-2 |
|---|---|
Fórmula molecular |
C16H19NO2 |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
tert-butyl N-(naphthalen-2-ylmethyl)carbamate |
InChI |
InChI=1S/C16H19NO2/c1-16(2,3)19-15(18)17-11-12-8-9-13-6-4-5-7-14(13)10-12/h4-10H,11H2,1-3H3,(H,17,18) |
Clave InChI |
AOCQAPXUHKJZLG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Phenaleno[1,2,3-de]quinoline](/img/structure/B11861508.png)






![N-(4-bromo-1H-imidazo[4,5-c]pyridin-6-yl)acetamide](/img/structure/B11861555.png)

